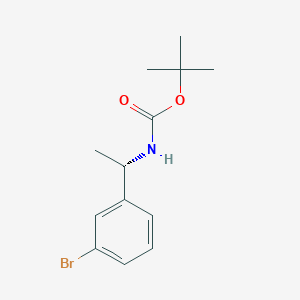(S)-tert-butyl 1-(3-bromophenyl)ethylcarbamate
CAS No.: 477312-85-9
Cat. No.: VC2925164
Molecular Formula: C13H18BrNO2
Molecular Weight: 300.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 477312-85-9 |
|---|---|
| Molecular Formula | C13H18BrNO2 |
| Molecular Weight | 300.19 g/mol |
| IUPAC Name | tert-butyl N-[(1S)-1-(3-bromophenyl)ethyl]carbamate |
| Standard InChI | InChI=1S/C13H18BrNO2/c1-9(10-6-5-7-11(14)8-10)15-12(16)17-13(2,3)4/h5-9H,1-4H3,(H,15,16)/t9-/m0/s1 |
| Standard InChI Key | WWNQMGYJYMXOEU-VIFPVBQESA-N |
| Isomeric SMILES | C[C@@H](C1=CC(=CC=C1)Br)NC(=O)OC(C)(C)C |
| SMILES | CC(C1=CC(=CC=C1)Br)NC(=O)OC(C)(C)C |
| Canonical SMILES | CC(C1=CC(=CC=C1)Br)NC(=O)OC(C)(C)C |
Introduction
Chemical Identity and Structure
Molecular Properties
(S)-tert-butyl 1-(3-bromophenyl)ethylcarbamate is identified by the CAS registry number 477312-85-9 . It has a defined molecular formula of C₁₃H₁₈BrNO₂ and a precise molecular weight of 300.19 g/mol . The compound consists of several key structural components: a tert-butyloxycarbonyl (Boc) protecting group attached to an amine functionality, a chiral carbon center with (S) configuration, and a 3-bromophenyl moiety. This structural arrangement gives the compound its distinctive chemical properties and reactivity profile.
The compound is also known by several synonyms in the scientific literature, including (S)-N-Boc-1-(3-bromophenyl)ethylamine, (S)-[1-(3-Bromo-phenyl)-ethyl]-carbamic acid tert-butyl ester, and N-Boc-(S)-1-(3-bromophenyl)ethan-1-amine . These alternative names reflect different naming conventions but refer to the same chemical entity. The systematic IUPAC name "tert-butyl N-[(1S)-1-(3-bromophenyl)ethyl]carbamate" most precisely describes its structure according to international nomenclature guidelines.
Stereochemistry
The stereochemistry of (S)-tert-butyl 1-(3-bromophenyl)ethylcarbamate is a critical aspect of its identity and function. The compound features a single stereocenter at the carbon atom adjacent to both the 3-bromophenyl group and the carbamate-protected nitrogen. The (S) designation indicates the specific three-dimensional arrangement of atoms around this chiral center according to the Cahn-Ingold-Prelog priority rules. This stereochemical configuration distinguishes it from its enantiomer, (R)-tert-butyl 1-(3-bromophenyl)ethylcarbamate (CAS: 1187932-25-7) , which has the opposite spatial arrangement.
The stereochemical purity of this compound is particularly important in applications where specific molecular recognition or biological activity depends on the precise three-dimensional structure. The differences between the (S) and (R) isomers may result in significantly different chemical reactivities, physical properties, and biological activities, making the stereochemical designation an essential aspect of the compound's identity and utility.
Physical and Chemical Properties
Stability and Reactivity
The chemical stability of (S)-tert-butyl 1-(3-bromophenyl)ethylcarbamate is characterized by its predicted pKa value of 12.02±0.46 , indicating relatively low acidity for the carbamate N-H proton. This property influences its reactivity in various chemical transformations. The tert-butyloxycarbonyl (Boc) protecting group is known to be stable under basic conditions but can be readily cleaved under acidic conditions, a characteristic that makes this compound particularly useful in synthetic chemistry where controlled deprotection is required.
The presence of the bromine atom at the meta position of the phenyl ring provides a reactive handle for further transformations, particularly through metal-catalyzed coupling reactions such as Suzuki, Stille, or Heck reactions. This reactivity profile makes the compound a valuable building block in the synthesis of more complex structures. Additionally, the amine functionality, once deprotected, can participate in various reactions including alkylation, acylation, and condensation reactions.
Synthesis and Preparation
Synthetic Routes
The synthesis of (S)-tert-butyl 1-(3-bromophenyl)ethylcarbamate typically begins with optically pure (S)-1-(3-bromophenyl)ethylamine, which serves as the key chiral starting material. The primary synthetic approach involves the protection of this amine with a tert-butyloxycarbonyl (Boc) group. Based on analogous reactions with the (R) isomer, this transformation is commonly achieved by treating the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base .
Reaction Conditions
The Boc protection reaction is typically conducted under mild conditions that preserve the stereochemical integrity of the starting material. From information available on the synthesis of related compounds, the reaction is commonly performed in dichloromethane as the solvent at room temperature (approximately 20°C) . Triethylamine is frequently employed as the base to neutralize the hydrogen chloride generated during the reaction.
The progress of the reaction can be monitored using thin-layer chromatography (TLC) or other analytical techniques. Once complete, the reaction mixture is typically subjected to an aqueous workup to remove excess reagents and byproducts. The crude product is then purified by column chromatography, yielding the target compound as a white solid with high purity . This synthetic procedure is straightforward and can be executed with standard laboratory equipment, making the compound readily accessible to researchers in various fields.
Applications and Uses
Synthetic Intermediate
(S)-tert-butyl 1-(3-bromophenyl)ethylcarbamate serves as an important chiral building block in organic synthesis, particularly in the preparation of compounds with defined stereochemistry. The presence of the bromine atom on the phenyl ring provides a versatile handle for further functionalization through various cross-coupling reactions, enabling the construction of more complex molecular frameworks while maintaining stereochemical integrity.
The compound's utility extends to the synthesis of pharmaceutically relevant molecules, where the precise control of stereochemistry is often critical for biological activity. The Boc protecting group allows for selective manipulations of other functional groups in the molecule, with the option for clean deprotection under specific conditions when needed. This controlled reactivity makes the compound particularly valuable in multi-step synthetic sequences.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume